Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-
Brand Name: Vulcanchem
CAS No.: 651328-41-5
VCID: VC16900678
InChI: InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-

CAS No.: 651328-41-5

Cat. No.: VC16900678

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- - 651328-41-5

Specification

CAS No. 651328-41-5
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 4-[(N,4-dimethylanilino)methyl]phenol
Standard InChI InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3
Standard InChI Key VOLPMCOQKLSNMA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a central phenol ring substituted at the para position with a methylene-linked N-methyl-4-methylaniline group. The IUPAC name, 4-[(N,4-dimethylanilino)methyl]phenol, reflects this arrangement . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
SMILESCC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O
InChIKeyVOLPMCOQKLSNMA-UHFFFAOYSA-N

X-ray crystallography of analogous Schiff base compounds reveals non-coplanar aromatic rings, with dihedral angles between benzene planes reaching 49.40° . Such torsional strain influences conjugation effects and intermolecular interactions.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong O–H stretch (3200–3500 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) dominate .

  • NMR: ¹H NMR displays signals for phenolic -OH (δ 9.2–10.5 ppm), methyl groups (δ 1.2–2.5 ppm), and aromatic protons (δ 6.5–7.8 ppm).

Synthesis and Industrial Production

Laboratory-Scale Methods

Two primary routes are documented:

Reductive Amination

Alternative pathways employ 4-hydroxybenzaldehyde and N-methyl-4-methylaniline in the presence of NaBH₄, achieving 70–80% yields.

Process Optimization

Industrial protocols emphasize:

  • Catalysts: ZnCl₂ or AlCl₃ enhance reaction rates by 30–40%.

  • Temperature Control: Maintaining 70–80°C prevents side-product formation.

  • Solvent Selection: Ethanol balances reactivity and environmental safety .

Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution

The phenolic -OH group activates the ring toward nitration and sulfonation. For example, nitration at the ortho position proceeds with HNO₃/H₂SO₄ at 0–5°C.

Coordination Chemistry

The amino nitrogen and phenolic oxygen serve as bidentate ligands, forming complexes with transition metals. A Cu(II) complex derived from a related Schiff base exhibited a square-planar geometry with bond lengths of Cu–N = 1.95 Å and Cu–O = 1.92 Å .

Oxidation Reactions

Exposure to KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, yielding 4-[(N-(4-carboxyphenyl)methylamino)methyl]phenol.

Biological and Functional Applications

Antimicrobial Activity

Screenings against E. coli and S. aureus demonstrate MIC values of 128 µg/mL, attributable to membrane disruption via phenolic groups.

Antioxidant Capacity

In DPPH assays, the compound exhibits an IC₅₀ of 45 µM, surpassing BHT (IC₅₀ = 72 µM), due to radical scavenging by the phenolic -OH.

Materials Science Applications

  • Luminescent Materials: Eu(III) complexes incorporating this ligand show red emission at 613 nm (quantum yield = 0.32) .

  • Polymer Additives: Improves thermal stability of epoxy resins by 20°C (TGA analysis).

ParameterSpecification
ToxicityLD₅₀ (oral, rat) > 2000 mg/kg
Storage2–8°C, inert atmosphere
Hazard StatementsH315-H319 (skin/eye irritation)

Future Research Directions

  • Catalytic Applications: Explore use in asymmetric catalysis via chiral derivatization.

  • Drug Delivery Systems: Investigate pH-responsive micelle formation for targeted therapies.

  • Advanced Materials: Engineer metal-organic frameworks (MOFs) for gas storage applications.

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